molecular formula C11H7ClN2 B029999 4-Chloro-9H-pyrido[2,3-b]indole CAS No. 25208-32-6

4-Chloro-9H-pyrido[2,3-b]indole

Cat. No.: B029999
CAS No.: 25208-32-6
M. Wt: 202.64 g/mol
InChI Key: HPSXHMSNDHDHJK-UHFFFAOYSA-N
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Description

4-Chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a chlorine atom at the 4-position of the pyrido[2,3-b]indole structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9H-pyrido[2,3-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indole derivatives with appropriate chlorinating agents under controlled conditions. For instance, the reaction of indole-3-carboxaldehyde with chlorinating agents like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSXHMSNDHDHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434662
Record name 4-Chloro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25208-32-6
Record name 4-Chloro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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